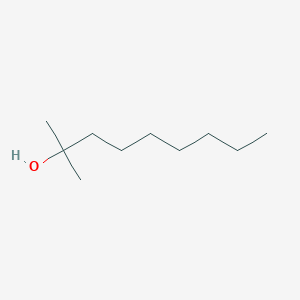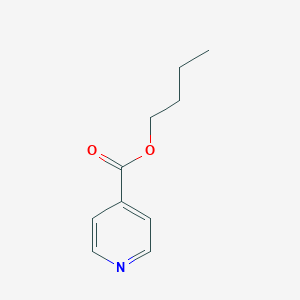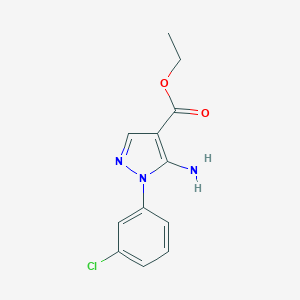
氨硼烷
描述
Ammonia borane (H3NBH3), a compound of nitrogen, boron, and hydrogen, is known for its potential in hydrogen storage applications due to its high hydrogen content. It is characterized by both protic N-H and hydridic B-H bonds, which contribute to its intriguing properties and applications, particularly in the context of sustainable transportation fuel solutions (Stephens, Pons, & Baker, 2007).
Synthesis Analysis
Ammonia borane can be synthesized through a simple, large-scale process involving the reaction of NaBH4 and (NH4)2SO4 in tetrahydrofuran (THF) containing NH3. The presence of ammonia is crucial for the reaction, enabling it to proceed at ambient temperature and high concentrations without the need for anhydrous conditions or an inert atmosphere (Ramachandran, Mistry, Kulkarni, & Gagare, 2014).
Molecular Structure Analysis
The molecular structure of ammonia borane is unique due to the presence of nitrogen and boron atoms, which create a dipole moment. This structure, along with protic and hydridic hydrogens and heteropolar dihydrogen bonding, results in ammonia borane being solid at ambient conditions, showcasing its exceptional properties for chemical hydrogen storage (Demirci, 2017).
Chemical Reactions and Properties
Ammonia borane's hydrogen release is efficiently catalyzed by certain metal complexes, including those involving iron, which offers an economical approach toward the synthesis of B-N-containing polymers. This capability highlights the material's potential in generating hydrogen and valuable polymers from its dehydrogenation (Baker et al., 2012).
Physical Properties Analysis
The solid-state structure of ammonia borane has been extensively studied, revealing its orthorhombic and tetragonal modifications. These studies provide insight into the hydrogen disorder within its structure, offering a deeper understanding of its physical characteristics and behavior under different conditions (Bowden, Gainsford, & Robinson, 2007).
Chemical Properties Analysis
Ammonia borane exhibits a variety of chemical behaviors under different conditions, notably in its dehydrogenation processes. It follows distinct reaction pathways in solvent and solid states, with mechanisms involving cyclization of monomers and propagation to acyclic intermediates, highlighting the complexity and versatility of its chemical properties (Al-kukhun, Hwang, & Varma, 2013).
科学研究应用
NH3BH3\text{NH}_3\text{BH}_3NH3BH3
. 它因其独特的性质而在各种科学应用中具有巨大潜力。以下是其在不同领域应用的综合分析:储氢和释放
氨硼烷被认为是储氢最具潜力的材料之一。 它可以以高密度储存氢,使其成为燃料电池应用的理想候选材料 . 该化合物会发生脱氢反应释放氢气,可用于车载氢燃料电池 . 这种应用对于开发清洁能源汽车和便携式电源至关重要。
绿色推进系统
在航空航天领域,氨硼烷因其在绿色推进系统中用于火箭而备受关注 . 它能够在分解时产生高纯度氢气,使其成为一种清洁高效的燃料,减少了火箭推进剂对环境的影响。
电化学能源系统
该化合物在电化学能源系统中也有应用 . 它可以直接用作碱性燃料电池的阳极燃料,提供一种无碳能源。 这种应用对于开发可持续高效的能量转换系统具有重要意义 .
碱性燃料电池的直接燃料
除了作为储氢材料,氨硼烷还可以直接用作碱性燃料电池的阳极燃料 . 这种直接使用方式避免了氢气释放和储存的需要,简化了燃料电池设计,并有可能提高整体能源效率。
能量转换系统
氨硼烷在能量转换系统中的作用与其氢气释放特性有关。 它可以集成到将化学能转换为电能的系统中,支持可再生能源技术的进步 .
水解和甲醇解
该化合物能够通过水解和甲醇解释放氢气,正在被探索用于按需制氢。 这对便携式电源和应急电源具有重要意义 .
废燃料再生
最后,废氨硼烷再生是一个关键的研究领域。 找到在氢气释放后再生该化合物的高效方法对于其可持续利用至关重要。 这包括回收氢气并对氨硼烷进行重整以供重复使用 .
作用机制
Ammonia borane (AB), also known as azaniumylboranuide, is a chemical compound with the formula H3NBH3. It has attracted significant attention due to its potential applications in energy storage and organic synthesis .
Target of Action
Ammonia borane primarily targets metal catalysts and acts as a reducing agent in organic synthesis . It also targets alkaline fuel cells where it can be used directly as an anode fuel .
Mode of Action
Ammonia borane interacts with its targets through a process known as dehydrogenation . This involves a nucleophilic attack by ammonia on ammonium borohydride, resulting in the concurrent dehydrogenation to yield AB . In the context of fuel cells, the AB oxidation reaction (ABOR) is key to improving the electrochemical performance of the cell .
Biochemical Pathways
The primary biochemical pathway affected by ammonia borane is the hydrogen production pathway. AB can release three molar equivalents of hydrogen through catalytic hydrolysis at room temperature . This makes it a promising material for hydrogen storage.
Result of Action
The primary result of ammonia borane’s action is the production of hydrogen, which can be used as a clean energy source . In organic synthesis, it acts as a reducing agent, converting acids to alcohols at room temperature .
Action Environment
The action of ammonia borane can be influenced by environmental factors such as temperature and the presence of catalysts . For instance, the thermolysis of AB, a process used for the efficient release of hydrogen gas, is temperature-dependent . Additionally, the presence of certain metal catalysts can enhance the dehydrogenation process .
安全和危害
属性
IUPAC Name |
azaniumylboranuide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/BH6N/c1-2/h1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJYXJGDRFASJSB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[BH3-][NH3+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
BH6N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
30.87 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
13774-81-7 | |
| Record name | Ammonia borane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13774-81-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ammonia borane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the molecular formula and weight of ammonia borane?
A1: Ammonia borane (NH3BH3) has a molecular weight of 30.87 g/mol.
Q2: What is unique about the bonding in ammonia borane compared to ethane?
A2: Unlike the covalent C-C bond in ethane, ammonia borane features a coordinate covalent or dative bond between boron and nitrogen. This means that both electrons in the bond are donated by the nitrogen atom []. Additionally, ammonia borane forms strong intermolecular dihydrogen bonds, significantly impacting its physical properties compared to ethane [].
Q3: How does the local environment affect the B-N bond in ammonia borane?
A3: Computational studies using cluster models reveal a strong linear correlation between B-N bond length and stretching frequency. As the size of the cluster or crystal structure model increases, the B-N bond length increases, and the stretching frequency decreases, indicating a weakening of the bond [].
Q4: Does ammonia borane decompose in water?
A4: While ammonia borane is prone to hydrolysis in water, it can be stabilized at a pH higher than 7, allowing for nanosizing in aqueous solutions [].
Q5: How does confinement in microporous carbon affect ammonia borane's hydrogen release?
A5: Confining ammonia borane within microporous carbon with a narrow pore size distribution significantly enhances its hydrogen release properties. The dehydrogenation temperature is lowered, kinetics are improved, and harmful byproducts like ammonia and diborane are eliminated, even without catalysts [].
Q6: What is the significance of catalytic dehydrogenation of ammonia borane?
A6: Catalytic dehydrogenation of ammonia borane is crucial for both hydrogen storage applications and main group synthetic chemistry. Unlike hydrolysis, dehydrogenation avoids the formation of borate byproducts that are difficult to regenerate [].
Q7: What role does borazine play in ruthenium-catalyzed ammonia borane dehydrogenation?
A7: Research has shown that borazine, a byproduct of ammonia borane dehydrogenation, acts as a poison for both the ruthenium-based Shvo's catalyst and PEM fuel cells. This emphasizes the importance of designing catalysts that minimize borazine accumulation for efficient hydrogen release [].
Q8: What is the role of Co(OH)2 in enhancing the catalytic activity of Pt/SiO2 for ammonia borane hydrolysis?
A9: The presence of Co(OH)2 beneath Pt nanoparticles in Pt-Co(OH)2/SiO2 catalysts significantly improves their catalytic activity towards ammonia borane hydrolysis. This enhancement is attributed to electron donation from Co atoms in Co(OH)2 to Pt at the interface, which facilitates the cleavage of the O-H bond in water during hydrolysis [].
Q9: Can titanium dioxide be used as a photocatalyst for ammonia borane hydrolysis?
A10: Yes, doping TiO2 nanofibers with ZnO and Fe2O3 enhances their photocatalytic activity for ammonia borane hydrolysis. This modification promotes charge separation and creates a highly active surface for instant hydrolysis [].
Q10: How do computational methods contribute to understanding ammonia borane's properties?
A11: Density functional theory (DFT) calculations are essential for investigating various aspects of ammonia borane, including its structural properties, bonding characteristics, and decomposition mechanisms. These simulations provide valuable insights into the material's behavior under different conditions [, ].
Q11: How does the inclusion of van der Waals interactions affect DFT calculations on ammonia borane?
A12: While conventional DFT methods can accurately describe intramolecular bonding in ammonia borane, they often overestimate the unit cell volume and predict incorrect lattice parameters. Incorporating van der Waals interactions through semi-empirical corrections significantly improves these calculations, highlighting the importance of these forces in accurately modeling the crystal structure [].
Q12: Can DFT be used to study the mechanism of ammonia borane dehydrogenation?
A13: Yes, DFT calculations are valuable for exploring the mechanism of ammonia borane dehydrogenation. For instance, studies on partially deuterated ammonia borane (NH3BD3) have provided insights into the role of different hydrogen/deuterium interactions in the dehydrogenation process [].
Q13: How does the structure of the PNP ligand affect the activity of iridium complexes in ammonia borane solvolysis?
A14: DFT studies have shown that the activity of iridium complexes with PNP ligands in ammonia borane solvolysis follows the order: (tBu)2P > (iPr)2P > (Ph)2P. This suggests that bulkier and more electron-donating substituents on the phosphorus atoms lead to increased catalytic activity [].
Q14: Can the catalytic activity of caged structures be tuned for ammonia borane dehydrogenation?
A15: DFT investigations predict that modifying the composition of zero-dimensional cages composed of phenyl rings and imine linkers can alter their catalytic activity towards ammonia borane dehydrogenation. Replacing specific carbon atoms with phosphorus or germanium, and substituting the imine linker with other electronegative atoms, can create effective Lewis pairs within the cage structure, potentially enabling efficient dehydrogenation at room temperature [].
Q15: What strategies can be employed to improve the stability and performance of ammonia borane for hydrogen storage?
A15: Several approaches are being explored to enhance the properties of ammonia borane, including:
- Nanosizing: Reducing particle size to the nanoscale can improve dehydrogenation kinetics and lower the decomposition temperature [].
- Confinement: Confining ammonia borane within porous materials like microporous carbon can enhance hydrogen release and suppress byproduct formation [].
- Complexation: Forming complexes with metal borohydrides, such as Al(BH4)3, can alter the decomposition pathway and improve hydrogen release characteristics [].
- Catalysis: Developing efficient catalysts for both dehydrogenation and hydrolysis reactions is crucial for controlling hydrogen release and achieving desired performance [, , , ].
Q16: Are there other promising B-N-H compounds for hydrogen storage besides ammonia borane?
A17: Yes, metal amidoboranes (MABs), formed by replacing a hydrogen atom on the nitrogen of ammonia borane with a metal atom, are also being investigated for hydrogen storage. MABs can exhibit different dehydrogenation properties compared to ammonia borane and may offer advantages in terms of hydrogen release temperature and purity [, ].
Q17: Can decomposed ammonia borane be regenerated?
A18: Regeneration of spent ammonia borane is an active area of research for sustainable hydrogen storage. Studies have shown that treating decomposed products of Li3AlH6–nAB composites with hydrazine in liquid ammonia allows for partial rehydrogenation, with varying yields depending on the initial composite composition [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![2-(tert-Butoxycarbonyl)-2-azabicyclo[2.2.2]octane-6-carboxylic acid](/img/structure/B87438.png)





![5-(3-Aminopropyl)-5,10-dihydro-11H-dibenzo[b,E][1,4]diazepin-11-one](/img/structure/B87473.png)

